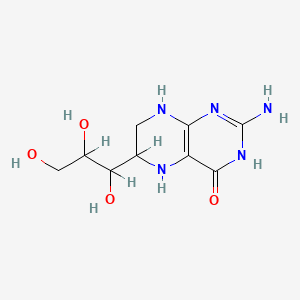

Tetrahydroneopterin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrahydroneopterin is a member of biopterins.

Applications De Recherche Scientifique

Clinical Applications

1.1 Neurological Disorders

Tetrahydrobiopterin has been investigated for its therapeutic potential in several neurological conditions:

- Phenylketonuria (PKU): BH4 supplementation is a standard treatment for patients with PKU who have residual enzyme activity. Clinical studies show that BH4 can reduce blood phenylalanine levels and improve cognitive outcomes in some patients .

- Parkinson's Disease: Research indicates that BH4 may enhance dopamine synthesis and offer neuroprotective effects, potentially alleviating symptoms of Parkinson's disease .

- Alzheimer's Disease and Dystonia: Studies suggest that BH4 could play a role in managing symptoms associated with Alzheimer's disease and dystonia, although results are preliminary .

1.2 Cardiovascular Health

Tetrahydrobiopterin is critical for endothelial function due to its role as a cofactor for endothelial nitric oxide synthase (eNOS). Its applications include:

- Hypertension Management: BH4 supplementation has been shown to reduce oxidative stress in hypertensive models by preventing eNOS uncoupling, thus enhancing nitric oxide production .

- Atherosclerosis Prevention: By maintaining nitric oxide levels, BH4 may help mitigate the risk factors associated with atherosclerosis .

1.3 Metabolic Disorders

Tetrahydrobiopterin has significant implications in metabolic diseases:

- Diabetes Management: BH4 is explored as an adjunct therapy for diabetes mellitus types 1 and 2. It has shown promise in improving insulin sensitivity and reducing complications such as diabetic nephropathy and retinopathy .

- Obesity and Dyslipidemia: Research indicates that BH4 may influence lipid metabolism and contribute to weight management strategies .

Mechanistic Insights

Tetrahydrobiopterin functions through several key mechanisms:

- Cofactor Role: It serves as a cofactor for the synthesis of neurotransmitters like dopamine, serotonin, and norepinephrine, impacting mood and cognitive functions .

- Antioxidant Properties: BH4 exhibits antioxidant properties that protect cells from oxidative stress, contributing to its cytoprotective effects in various diseases .

- Microbiota Interaction: Recent studies suggest that gut microbiota can produce BH4, indicating a potential link between intestinal health and systemic BH4 levels .

Case Studies

3.1 Clinical Trials on PKU

A clinical trial involving patients with PKU demonstrated that those receiving BH4 supplementation showed significant reductions in blood phenylalanine levels compared to the placebo group. The trial highlighted the importance of early intervention with BH4 to optimize cognitive outcomes .

3.2 Hypertension Studies

In animal models of hypertension, administration of tetrahydrobiopterin resulted in decreased vascular resistance and improved endothelial function. These findings support the potential use of BH4 as a therapeutic agent in managing hypertension .

3.3 Neurodegenerative Disease Research

Studies examining the effects of BH4 on neurodegenerative diseases have shown that it can enhance mitochondrial function and reduce inflammation, suggesting its utility as a neuroprotective agent .

Summary Table of Applications

| Application Area | Specific Uses | Evidence Level |

|---|---|---|

| Neurological Disorders | PKU, Parkinson's Disease, Alzheimer's | Moderate to High |

| Cardiovascular Health | Hypertension management, Atherosclerosis prevention | High |

| Metabolic Disorders | Diabetes management, Obesity | Moderate |

| Mechanistic Insights | Antioxidant properties, Microbiota interaction | Emerging |

Propriétés

Numéro CAS |

25976-00-5 |

|---|---|

Formule moléculaire |

C9H15N5O4 |

Poids moléculaire |

257.25 g/mol |

Nom IUPAC |

2-amino-6-(1,2,3-trihydroxypropyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one |

InChI |

InChI=1S/C9H15N5O4/c10-9-13-7-5(8(18)14-9)12-3(1-11-7)6(17)4(16)2-15/h3-4,6,12,15-17H,1-2H2,(H4,10,11,13,14,18) |

Clé InChI |

XHIXPVCTDRNTTC-UHFFFAOYSA-N |

SMILES |

C1C(NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |

SMILES canonique |

C1C(NC2=C(N1)N=C(NC2=O)N)C(C(CO)O)O |

Key on ui other cas no. |

10162-32-0 25976-00-5 |

Description physique |

Solid |

Synonymes |

5,6,7,8-tetrahydroneopterin tetrahydro-d-monapterin tetrahydroneopterin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.